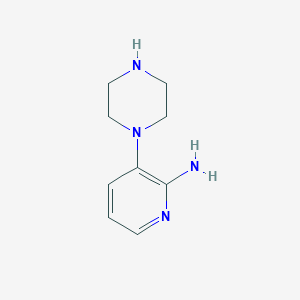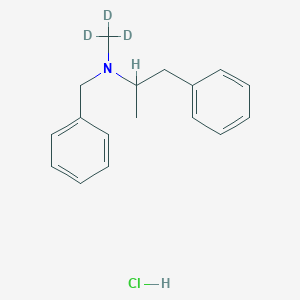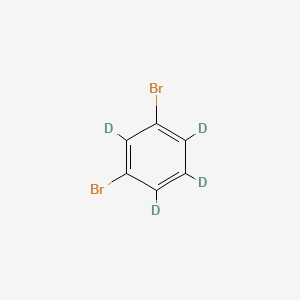
1,3-Dibromobenzene-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromobenzene-d4 is a deuterated derivative of 1,3-dibromobenzene, where the hydrogen atoms on the benzene ring are replaced with deuterium. This compound is an aryl bromide and an isomer of dibromobenzene, appearing as a colorless liquid at room temperature . The presence of deuterium makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dibromobenzene-d4 can be synthesized through the diazotization of 3-bromoaniline, followed by a Sandmeyer reaction with cuprous bromide . The reaction conditions typically involve:
- Diazotization: 3-bromoaniline is treated with nitrous acid to form a diazonium salt.
- Sandmeyer Reaction: The diazonium salt is then reacted with cuprous bromide to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and Sandmeyer reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1,3-Dibromobenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Though less common, it can undergo oxidation to form dibromo derivatives of phenols or quinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions typically yield substituted benzene derivatives.
- Oxidation reactions can produce dibromo-phenols or dibromo-quinones.
科学的研究の応用
1,3-Dibromobenzene-d4 is widely used in scientific research due to its unique properties:
Biology: Employed in labeling studies to track molecular interactions and pathways.
Medicine: Investigated for its potential in developing therapeutic agents.
Industry: Used in the production of polymers and advanced materials through reactions like Suzuki coupling.
作用機序
The mechanism of action of 1,3-dibromobenzene-d4 primarily involves its reactivity as an aryl bromide. The bromine atoms can participate in various substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is leveraged in synthetic chemistry to create complex molecules.
類似化合物との比較
- 1,2-Dibromobenzene
- 1,4-Dibromobenzene
- 1,3-Dichlorobenzene
Comparison: 1,3-Dibromobenzene-d4 is unique due to the presence of deuterium, which makes it particularly valuable in NMR spectroscopy for studying molecular structures and dynamics. Compared to its non-deuterated counterparts, it provides enhanced resolution and sensitivity in spectroscopic analyses .
特性
分子式 |
C6H4Br2 |
|---|---|
分子量 |
239.93 g/mol |
IUPAC名 |
1,3-dibromo-2,4,5,6-tetradeuteriobenzene |
InChI |
InChI=1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D |
InChIキー |
JSRLURSZEMLAFO-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])Br)[2H] |
正規SMILES |
C1=CC(=CC(=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


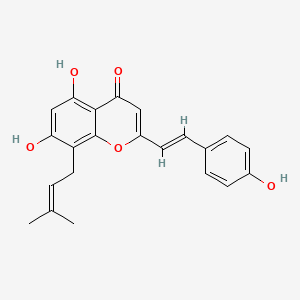

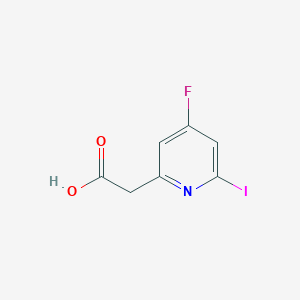

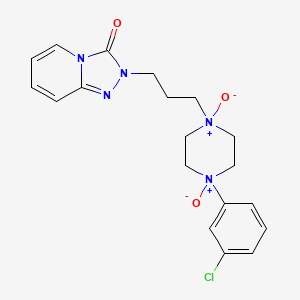

![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
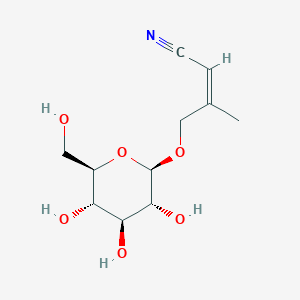
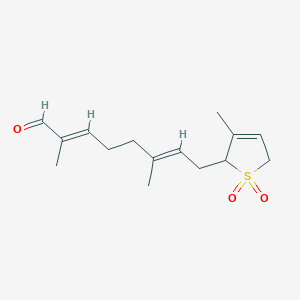
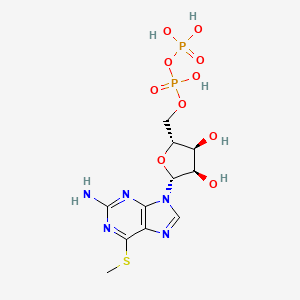

![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
